molecular formula C9H8N2O B13146323 3-Methyl-1H-indazole-6-carbaldehyde

3-Methyl-1H-indazole-6-carbaldehyde

Cat. No.: B13146323
M. Wt: 160.17 g/mol
InChI Key: DNQYINJTTFUQON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods provide good to excellent yields with minimal byproduct formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-2H-indazole-6-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-8-3-2-7(5-12)4-9(8)11-10-6/h2-5H,1H3,(H,10,11)

InChI Key

DNQYINJTTFUQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C=O

Origin of Product

United States

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